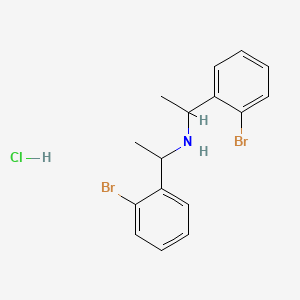
Bis(1-(2-bromophenyl)ethyl)amine, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-(2-bromophenyl)ethyl)amine, HCl, also known as 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride, is a chemical compound with the molecular formula C16H17Br2N·HCl . It has a molecular weight of 383.12 . The compound is characterized by the presence of two bromophenyl groups attached to an ethylamine group .
Molecular Structure Analysis
The compound has a complex structure with two bromophenyl groups attached to an ethylamine group . The IUPAC name is 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride . The canonical SMILES representation is CC(C1=CC=CC=C1Br)NC©C2=CC=CC=C2Br.Cl . The InChI representation is InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18/h3-12,19H,1-2H3;1H .Physical And Chemical Properties Analysis
Bis(1-(2-bromophenyl)ethyl)amine, HCl has a molecular weight of 383.12 and a molecular formula of C16H17Br2N·HCl . It has a complexity of 246 and a monoisotopic mass of 416.94945 . It has a heavy atom count of 20, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 .Wissenschaftliche Forschungsanwendungen
Environmental Pollutants and Male Infertility
Research has highlighted the role of various environmental pollutants, including Bisphenol A (BPA) and its analogues, in contributing to male infertility. These chemicals, found in plastics, act as endocrine disruptors, interfering with the physiological functions of endogenous hormones. Studies have shown that these disruptors preferentially target the developing testis during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. A proposed model at the molecular level explains these effects, focusing primarily on germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure to Bisphenol A
Novel Brominated Flame Retardants
The increasing application of novel brominated flame retardants (NBFRs) calls for more research on their occurrence, environmental fate, toxicity, and particularly their indoor presence. Many of these NBFRs, including those with brominated structures similar to BPA analogues, show significant environmental persistence and potential health risks, indicating the necessity for comprehensive understanding and regulation of these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Health Impacts of BPA Analogues
As the usage of BPA comes under scrutiny and is increasingly restricted due to its toxicological profile, its analogues are stepping into the limelight. However, the structural similarity of these analogues to BPA has raised questions about their safety and endocrine-disrupting potential. Emerging studies suggest that exposure to BPA analogues may have significant impacts on human health, mirroring or even exacerbating the concerns associated with BPA itself. Research in this area is vital for understanding the full spectrum of risks posed by these chemicals and for informing regulatory and health guidelines (Usman & Ahmad, 2016).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCZMHOWIVDER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-(2-bromophenyl)ethyl)amine, HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

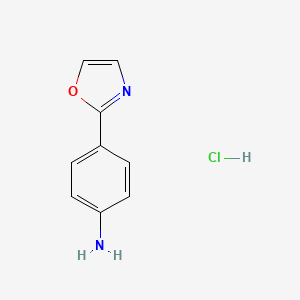

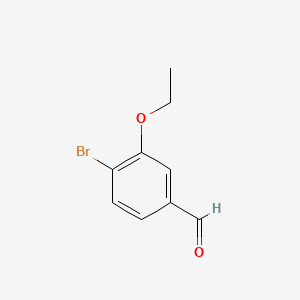
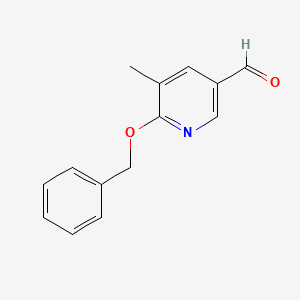
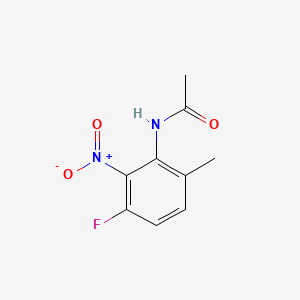
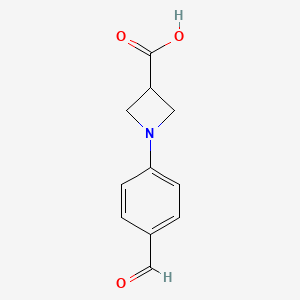
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
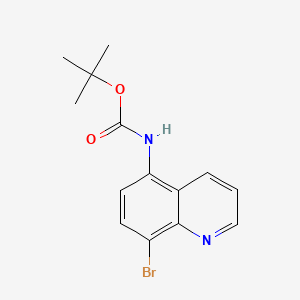
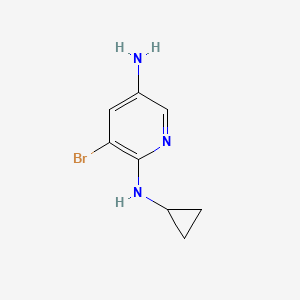

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)


